Home > Products > Screening Compounds P91891 > 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one - 2549027-77-0

3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-6595190
CAS Number: 2549027-77-0
Molecular Formula: C22H27F2N3O3
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) found in the heart's sinus node. It is being investigated as a potential treatment for stable angina and atrial fibrillation. []
  • Relevance: While the core structure differs significantly from the target compound, both YM758 and 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one share a piperidine ring substituted with a carbonyl group at position 3. Additionally, both compounds contain a fluorine atom, although at different positions and within distinct structural motifs. The research on YM758 focuses on identifying its human metabolites and understanding its transport and excretion mechanisms, offering valuable insights into potential metabolic pathways and pharmacokinetic properties relevant to the development of related compounds like the target compound. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major metabolite of YM758 identified in human urine and plasma. It exhibits inhibitory activity against the human organic cation transporter 2 (hOCT2) and rat organic cation transporter 2 (rOct2), suggesting its potential involvement in renal excretion. []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is another major metabolite of YM758 detected in human urine and plasma. []
  • Relevance: YM-385459 shares the piperidine ring with a carbonyl group at position 3 with both YM758 and the target compound, 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one. The identification of YM-385459 as a metabolite of YM758 highlights a potential metabolic pathway involving modifications to the piperidine ring, which could be relevant to the metabolism of the target compound. []

2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

  • Compound Description: AS2036329 is identified as a major metabolite of YM758 in human urine and plasma. []
  • Relevance: AS2036329 shares the piperidine ring with a carbonyl group at position 3 with YM758 and 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one. This metabolite showcases a potential metabolic pathway of YM758 involving glucuronidation. Understanding such metabolic transformations can aid in predicting potential metabolites and clearance pathways for the target compound, which is crucial for drug design and development. []

N-(4-Fluorobenzoyl)glycine (YM-385461)

  • Compound Description: YM-385461, a derivative of p-aminohippuric acid, is a metabolite of YM758 found in human plasma. Research suggests its potential renal secretion is mediated by human organic anion transporter 1 (hOAT1) and rat organic anion transporter 1 (rOat1). []
  • Relevance: Although structurally distinct from the target compound, 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one, YM-385461's identification as a metabolite of YM758 provides insight into potential metabolic pathways involving the cleavage of the piperidine ring and subsequent conjugation reactions. Additionally, understanding the interaction of YM-385461 with transporters like hOAT1 offers valuable information for predicting potential drug-drug interactions and optimizing the pharmacokinetic profile of related compounds. []

1-((5-methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol (SV 293)

  • Compound Description: SV 293 displays nanomolar affinity for D2 dopamine receptors, exhibiting 10- to 100-fold selectivity for D2 over the D3 dopamine receptor subtype. Studies have characterized SV 293 as a neutral antagonist at D2 dopamine receptors. []
  • Relevance: While SV 293 and 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one have different core structures and target different biological systems, both share a piperidine ring as a common structural feature. This similarity suggests that exploring variations in the substituents and modifications of the piperidine ring could be a valuable strategy for modulating the activity and selectivity of these compounds. []

7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (SV-III-130s)

  • Compound Description: SV-III-130s is an aripiprazole analog with demonstrated binding selectivity for D2 over D3 dopamine receptors. Its intrinsic efficacy has been characterized as a partial agonist in adenylyl cyclase inhibition assays but as an antagonist in GIRK and phospho-ERK1/2 assays. []
  • Relevance: Despite significant differences in their core structures, SV-III-130s and 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one share a common structural motif: a nitrogen-containing heterocycle connected to a substituted phenyl ring through a linker. This similarity suggests that exploring variations in the heterocycle, the linker length and properties, and the phenyl ring substituents could be a valuable strategy for modulating the activity, selectivity, and pharmacokinetic properties of these compounds. []
Overview

The compound 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties.

Source

This compound can be synthesized from various starting materials, including piperidine and quinazolinone derivatives. The structural complexity arises from the incorporation of both a piperidinyl group and a methoxy substituent on the quinazolinone framework.

Classification
  • Chemical Class: Quinazolinones
  • Molecular Formula: C19H24F2N2O2
  • Molecular Weight: Approximately 358.41 g/mol
  • CAS Number: Not specified in the search results.
Synthesis Analysis

Methods

The synthesis of 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions:

  1. Formation of the Quinazolinone Core: The initial step often includes cyclization reactions involving 2-aminoaryl ketones and aldehydes or isocyanates to form the quinazolinone structure.
  2. Piperidine Modification: The introduction of the piperidine moiety can be achieved through nucleophilic substitution or coupling reactions with suitable piperidine derivatives.
  3. Fluorination: The difluorocyclohexane group can be introduced using fluorinated reagents or through a fluorination step following the formation of the cyclohexane ring.
  4. Final Functionalization: The methoxy group is typically introduced via methylation reactions on the quinazolinone nitrogen or oxygen.

Technical Details

Each step requires careful control of reaction conditions (temperature, solvent, catalysts) to optimize yield and purity. Characterization methods such as NMR spectroscopy, mass spectrometry, and HPLC are essential for confirming the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one features several key functional groups:

  • A quinazolinone core that provides a bicyclic structure.
  • A piperidine ring that enhances solubility and biological activity.
  • A difluorocyclohexane substituent that may influence pharmacokinetics and receptor binding.

Data

The compound's three-dimensional structure can be modeled using computational chemistry software to predict its interactions with biological targets. Structural data can be obtained through X-ray crystallography or NMR studies.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for quinazolinones and piperidine derivatives:

  1. Nucleophilic Substitution: The presence of electrophilic centers allows for substitution reactions with nucleophiles.
  2. Reduction Reactions: Potential for reduction at ketone functionalities to yield alcohols.
  3. Deprotection Reactions: If protective groups are used during synthesis, they can be removed under acidic or basic conditions.

Technical Details

Kinetics and thermodynamics of these reactions can be studied using techniques like UV-vis spectroscopy or calorimetry to understand reaction pathways and optimize conditions.

Mechanism of Action

Process

The mechanism of action for 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one likely involves interaction with specific protein targets such as kinases or receptors involved in cell proliferation pathways.

Data

In vitro studies may reveal its potency as an inhibitor against certain cancer cell lines, while in vivo studies could provide insights into its pharmacodynamics and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and sparingly soluble in water.

Chemical Properties

  • Stability: May exhibit stability under standard laboratory conditions but should be protected from moisture and light.
  • Reactivity: Reactivity profile includes potential interactions with nucleophiles due to electrophilic centers in the structure.

Relevant data regarding melting point, boiling point, and specific heat capacity would need to be experimentally determined.

Applications

Scientific Uses

The primary applications of 3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one include:

  1. Pharmaceutical Development: As a lead compound in drug discovery targeting cancer therapies.
  2. Biochemical Research: Studying enzyme inhibition mechanisms related to cell signaling pathways.
  3. Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules with potential therapeutic effects.

This compound exemplifies the intricate design required in modern medicinal chemistry to develop effective therapeutic agents targeting specific diseases.

Properties

CAS Number

2549027-77-0

Product Name

3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

IUPAC Name

3-[[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one

Molecular Formula

C22H27F2N3O3

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C22H27F2N3O3/c1-30-17-2-3-18-19(12-17)25-14-27(21(18)29)13-15-6-10-26(11-7-15)20(28)16-4-8-22(23,24)9-5-16/h2-3,12,14-16H,4-11,13H2,1H3

InChI Key

INISZXKRHPSEAO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4CCC(CC4)(F)F

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4CCC(CC4)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.